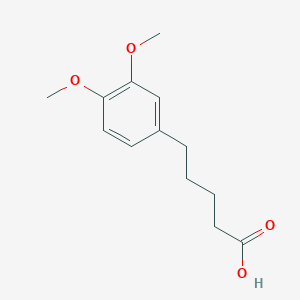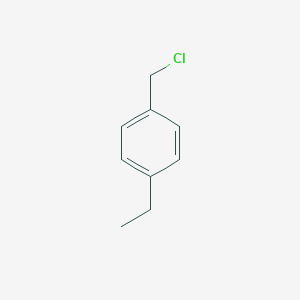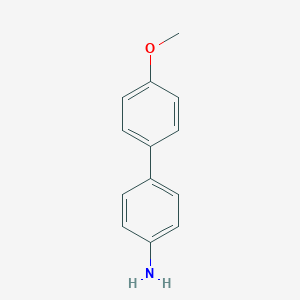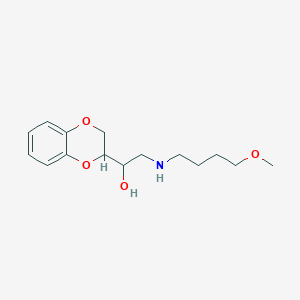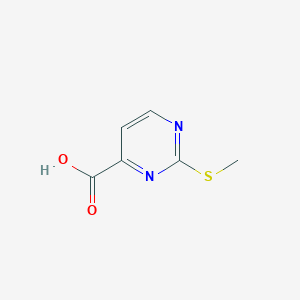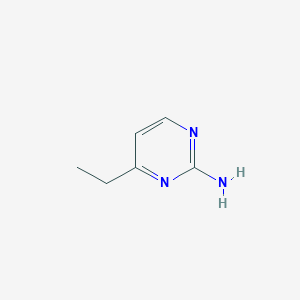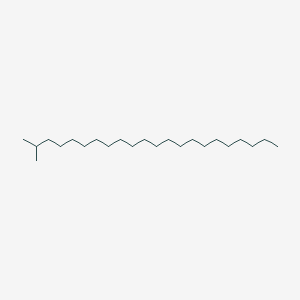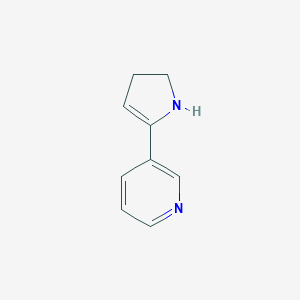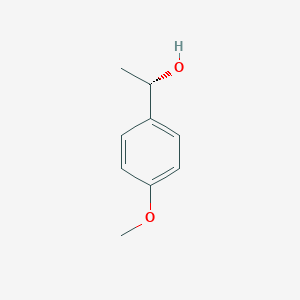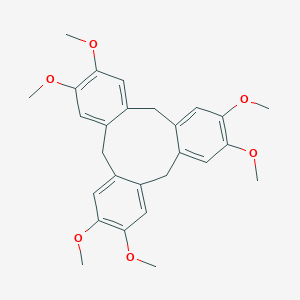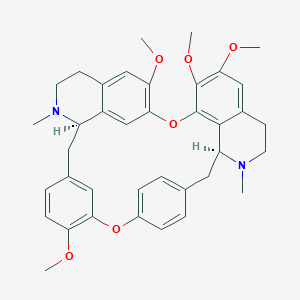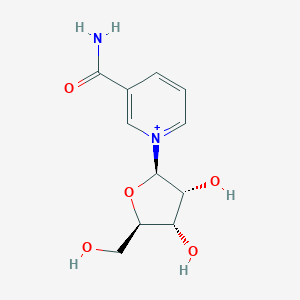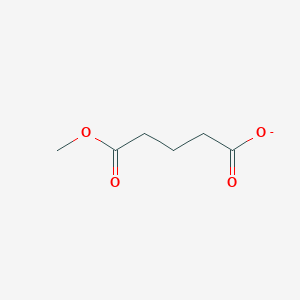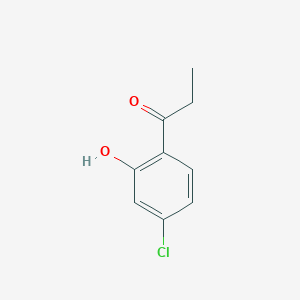
1-(4-Chloro-2-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-hydroxyphenyl)propan-1-one is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. Its synthesis, molecular structure, and properties have been the subject of research to explore its potential uses.
Synthesis Analysis
The synthesis of related compounds involves reactions such as the Claisen-Schmidt condensation and modifications through reactions with different alcohols in the presence of sodium hydrogen carbonate. These methods have been applied to synthesize compounds with similar structures, elucidated by spectroscopic techniques like IR, UV, and NMR (Čižmáriková et al., 2020).
Molecular Structure Analysis
Research on compounds structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one has utilized techniques like X-ray diffraction and density functional theory (DFT) to study their molecular structures, bond lengths, angles, and intermolecular interactions, providing insights into the compound's geometric framework (Salian et al., 2018; Adole et al., 2020).
Chemical Reactions and Properties
The chemical behavior of related compounds, including reactivity and interactions with other molecules, has been explored through computational methods and spectroscopic analysis. These studies offer insights into their chemical reactivity, including Mulliken atomic charges, molecular electrostatic potential surfaces, and electronic parameters (Adole et al., 2020).
Physical Properties Analysis
Physical properties such as crystalline structure and phase transitions of related compounds have been characterized through crystallography and spectroscopic techniques, revealing details about their stability, intermolecular interactions, and potential for forming various crystal packings (Najiya et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds have focused on their electronic properties, such as HOMO and LUMO energies, through DFT and time-dependent DFT (TD-DFT) methods. These studies provide valuable information on the electronic structure and potential chemical behavior of the compounds (Adole et al., 2020).
Aplicaciones Científicas De Investigación
Antioxidant Activity
- Scientific Field : Organic Chemistry
- Summary of Application : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, have been synthesized and tested for their antioxidant activity .
- Methods of Application : The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
- Results : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
Antigonadotropin Activity
- Scientific Field : Pharmacology
- Summary of Application : Paroxypropione, a manufactured, nonsteroidal estrogen which is structurally similar to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one, has been used medically as an antigonadotropin .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
The safety data sheet for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one indicates that it is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information should be referenced from the material safety data sheet (MSDS) .
Propiedades
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGSZQBDYECBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379606 |
Source


|
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-hydroxyphenyl)propan-1-one | |
CAS RN |
1127-97-5 |
Source


|
| Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

